molecular formula C16H11Cl2N3O3S B2814540 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide CAS No. 338413-28-8

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide

Cat. No.: B2814540
CAS No.: 338413-28-8
M. Wt: 396.24
InChI Key: NKCBAGNSBDJKEU-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, pyrimidinyloxy, and benzenesulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and cost-effectiveness. The process includes careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide
  • This compound derivatives
  • Other benzenesulfonamide compounds with different substituents

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple functional groups, including chloro and pyrimidinyloxy moieties. These groups contribute to its unique chemical reactivity and biological interactions.

Property Details
IUPAC Name 4-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide
CAS Number 338413-28-8
Molecular Formula C16H11Cl2N3O3S
Molecular Weight 392.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, the chloro and pyrimidinyloxy substituents may enhance lipophilicity, facilitating membrane penetration and target interaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that halogenated phenyl rings enhance antimicrobial activity due to increased lipophilicity, allowing better cellular uptake .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific mechanisms remain under investigation but may involve the inhibition of proliferative signals or the activation of pro-apoptotic factors.

Case Studies

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-2-5-13(6-3-11)25(22,23)21-12-4-7-15(14(18)10-12)24-16-19-8-1-9-20-16/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBAGNSBDJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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